3-(2-Hydroxyethyl)oxane-3-carbaldehyde
Description
3-(2-Hydroxyethyl)oxane-3-carbaldehyde is a cyclic aldehyde featuring a tetrahydropyran (oxane) backbone substituted at the 3-position with a carbaldehyde group and a 2-hydroxyethyl chain. This structure combines the reactivity of an aldehyde with the polarity of a hydroxyl group, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its unique substituents influence solubility, stability, and reactivity compared to analogs .
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)oxane-3-carbaldehyde |
InChI |
InChI=1S/C8H14O3/c9-4-3-8(6-10)2-1-5-11-7-8/h6,9H,1-5,7H2 |
InChI Key |
KZGJISDULPZZPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)(CCO)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)oxane-3-carbaldehyde can be achieved through several methods. One common approach involves the reaction of oxane derivatives with hydroxyethyl reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 3-(2-Hydroxyethyl)oxane-3-carbaldehyde may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethyl)oxane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the hydroxyethyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted oxane derivatives.
Scientific Research Applications
3-(2-Hydroxyethyl)oxane-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethyl)oxane-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The compound is compared to three structurally related carbaldehydes (Table 1):
Table 1: Structural and Physical Properties of Comparable Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent | Key Properties |
|---|---|---|---|---|
| 3-(2-Hydroxyethyl)oxane-3-carbaldehyde | C₈H₁₄O₃ | 158.20 | 2-Hydroxyethyl | High polarity, water solubility |
| 3-(3-Methylbutan-2-yl)oxane-3-carbaldehyde | C₁₁H₂₀O₂ | 184.27 | 3-Methylbutan-2-yl | Lipophilic, low solubility |
| 3-(Hydroxymethyl)oxane-3-carbaldehyde | C₇H₁₂O₃ | 144.17 | Hydroxymethyl | Moderate polarity |
| 3-Methyl-oxetane-3-carbaldehyde | C₅H₈O₂ | 100.12 | Methyl | High ring strain, reactive |
Key Observations:
Substituent Effects :
- The 2-hydroxyethyl group in the target compound enhances hydrogen-bonding capacity and water solubility compared to the 3-methylbutan-2-yl substituent in its analog, which increases lipophilicity .
- Hydroxymethyl (C₇H₁₂O₃) provides intermediate polarity, balancing solubility and reactivity .
Ring Size and Reactivity :
Research Findings and Challenges
Biological Activity
3-(2-Hydroxyethyl)oxane-3-carbaldehyde is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables that summarize its effects across various biological systems.
Chemical Structure and Properties
3-(2-Hydroxyethyl)oxane-3-carbaldehyde is characterized by its oxane ring structure with a hydroxyl and aldehyde functional group. This unique configuration may contribute to its reactivity and interaction with biological targets.
Biological Activity Overview
The biological activity of 3-(2-Hydroxyethyl)oxane-3-carbaldehyde has been investigated in several studies, revealing a spectrum of effects:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antibacterial and antifungal properties.
- Antioxidant Properties : The compound's ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Research shows promise in modulating inflammatory pathways, which could be beneficial in treating inflammatory disorders.
Table 1: Summary of Biological Activities
Antimicrobial Activity
Studies have demonstrated that 3-(2-Hydroxyethyl)oxane-3-carbaldehyde possesses significant antibacterial effects against various strains of bacteria. For instance, it was shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective potency.
Case Study: Bacterial Inhibition
In a controlled laboratory study, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated:
- MIC for S. aureus : 32 µg/mL
- MIC for E. coli : 64 µg/mL
These findings suggest that 3-(2-Hydroxyethyl)oxane-3-carbaldehyde could be explored as a potential antimicrobial agent in pharmacological applications.
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using various assays, including DPPH and ABTS radical scavenging tests. The IC50 values obtained in these assays reflect the compound's effectiveness in neutralizing free radicals.
Table 2: Antioxidant Activity Data
Anti-inflammatory Effects
The anti-inflammatory properties were assessed through in vitro studies measuring the expression levels of pro-inflammatory cytokines such as TNF-α and IL-6. The compound demonstrated a concentration-dependent reduction in cytokine levels, indicating its potential as an anti-inflammatory agent.
Case Study: Cytokine Modulation
In an experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with varying concentrations of 3-(2-Hydroxyethyl)oxane-3-carbaldehyde resulted in:
- TNF-α Reduction : Up to 50% at 100 µM concentration
- IL-6 Reduction : Significant decrease observed at concentrations above 50 µM
Q & A
Q. What synthetic methodologies are commonly employed to prepare 3-(2-Hydroxyethyl)oxane-3-carbaldehyde?
The synthesis typically involves functionalization of the oxane (tetrahydropyran) ring. A general approach includes:
- Aldehyde Introduction : Oxidation of a hydroxymethyl group on the oxane ring using mild oxidizing agents (e.g., pyridinium chlorochromate) under anhydrous conditions to avoid over-oxidation .
- Hydroxyethyl Substitution : Alkylation of the oxane precursor with 2-bromoethanol via nucleophilic substitution, followed by purification using column chromatography . Key considerations include steric hindrance at the 3-position and maintaining pH control during alkylation to prevent side reactions.
Q. Which spectroscopic techniques are critical for structural confirmation of 3-(2-Hydroxyethyl)oxane-3-carbaldehyde?
- 1H and 13C NMR : Assign peaks for the aldehyde proton (δ ~9.5–10.0 ppm) and the hydroxyethyl group (δ ~3.5–4.0 ppm for CH2OH, δ ~1.5–2.0 ppm for CH2) .
- IR Spectroscopy : Confirm the presence of aldehyde (C=O stretch ~1700 cm⁻¹) and hydroxyl (O-H stretch ~3300 cm⁻¹) groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C8H14O3) .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Wear nitrile gloves and tightly sealed goggles to prevent skin/eye contact with the aldehyde group, which may cause irritation .
- Ventilation : Use fume hoods due to potential volatility.
- Storage : Keep in a cool, dry environment under inert gas (e.g., N2) to prevent oxidation .
Advanced Research Questions
Q. How does the hydroxyethyl group influence the compound’s coordination behavior in metal-organic frameworks (MOFs)?
The hydroxyethyl moiety acts as a flexible ligand, enabling chelation with transition metals (e.g., Cu(II)) through its hydroxyl and ether oxygen atoms. This facilitates the formation of distorted trigonal-bipyramidal geometries in complexes, as observed in analogous Cu(II) structures . The steric bulk of the hydroxyethyl group may limit coordination modes, requiring tailored reaction stoichiometry and solvent polarity .
Q. What challenges arise in achieving regioselective functionalization of the oxane ring during derivatization?
- Steric Hindrance : The 3-position’s crowded environment complicates electrophilic substitution. Directed ortho-metalation or protecting group strategies (e.g., silylation of the hydroxyl) can improve selectivity .
- Competing Reactivity : The aldehyde group may undergo undesired nucleophilic attacks. Using bulky bases (e.g., LDA) and low temperatures minimizes side reactions .
Q. Can this compound serve as a precursor for bioactive heterocycles?
Yes. For example:
- Oxindole Derivatives : Condensation with indole derivatives under acidic conditions yields 3-substituted oxindoles, which are explored for antimicrobial activity .
- Chromene Synthesis : Knoevenagel condensation with malononitrile produces chromene-3-carbaldehyde derivatives, relevant to fluorescence probes .
Data Contradictions and Gaps
- Synthesis : and describe conflicting purification methods (recrystallization vs. column chromatography). Researchers should validate based on compound polarity.
- Safety Data : While emphasizes glove material impermeability, no specific breakthrough times are provided. Consult manufacturer guidelines for glove selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
